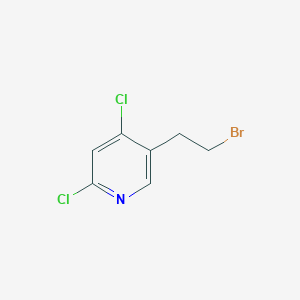

5-(2-Bromoethyl)-2,4-dichloropyridine

Description

5-(2-Bromoethyl)-2,4-dichloropyridine is a halogenated pyridine derivative with a bromoethyl substituent at the 5-position and chlorine atoms at the 2- and 4-positions. This compound (CAS: 1147893-28-4) has a molecular formula of C₈H₁₀BrCl₂N and a molecular weight of 240.08 g/mol . It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromoethyl group and electron-withdrawing chlorine substituents. Its structural features make it a versatile substrate for nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name |

5-(2-bromoethyl)-2,4-dichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c8-2-1-5-4-11-7(10)3-6(5)9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECNENOCAOYVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CCBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)-2,4-dichloropyridine typically involves the bromination of 2,4-dichloropyridine. One common method is the reaction of 2,4-dichloropyridine with bromoethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromoethyl)-2,4-dichloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Ethyl-substituted pyridines.

Scientific Research Applications

Chemistry: 5-(2-Bromoethyl)-2,4-dichloropyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-2,4-dichloropyridine involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or modulation of receptor function. The chlorine atoms on the pyridine ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyridine Derivatives

Key Observations :

- Fluorine substitution (e.g., 5-(Bromomethyl)-2-fluoropyridine) reduces electron-withdrawing effects compared to chlorine, influencing reactivity in aromatic substitution reactions .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

Table 3: Hazard Comparisons

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-bromoethyl)-2,4-dichloropyridine, and how can purity be optimized?

- Methodology : A plausible route involves alkylation of 2,4-dichloropyridine with 1,2-dibromoethane under basic conditions (e.g., NaH in THF at 0–5°C). Alternatively, bromination of 5-(2-hydroxyethyl)-2,4-dichloropyridine using PBr₃ in anhydrous dichloromethane can yield the target compound. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (CHCl₃/MeOH) ensures high purity (>95%) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Use inert atmosphere (N₂/Ar) to prevent moisture-sensitive intermediates from degrading.

Q. How can the structure of this compound be confirmed spectroscopically?

- Analytical Techniques :

- ¹H NMR (CDCl₃): Expect a triplet (δ 3.6–3.8 ppm, J = 6.5 Hz) for the -CH₂Br group and a quartet (δ 2.9–3.1 ppm) for the adjacent -CH₂- group. Pyridine ring protons appear as singlet(s) at δ 7.8–8.5 ppm, influenced by Cl substituents.

- ¹³C NMR : The brominated carbon (C-Br) resonates at δ 30–35 ppm, while pyridine carbons range from δ 120–150 ppm.

- HPLC : Use a C18 column (MeCN/H₂O, 70:30) to confirm purity; retention time ~8–10 min.

Q. What are the common nucleophilic substitution reactions involving the bromoethyl group?

- Reaction Types : The bromoethyl group undergoes SN2 displacement with amines (e.g., piperazine in DMF, 80°C) to form ethyl-linked pyridine derivatives. Thiols (e.g., NaSH in EtOH) yield thioether analogs.

- Optimization : Add KI as a catalyst to enhance reactivity. Monitor by LC-MS for intermediate formation .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichloropyridine ring influence the reactivity of the bromoethyl group?

- Mechanistic Insight : The electron-withdrawing Cl substituents activate the pyridine ring, reducing electron density at the bromoethyl group and increasing its electrophilicity. Computational studies (DFT, B3LYP/6-31G*) reveal a lowered LUMO energy at the C-Br bond, facilitating nucleophilic attack .

- Experimental Validation : Compare reaction rates with non-chlorinated analogs using kinetic assays (e.g., competition experiments with piperidine).

Q. What strategies mitigate by-product formation during Buchwald-Hartwig amination of this compound?

- Optimization : Use Pd(OAc)₂/XPhos (2.5 mol%) and Cs₂CO₃ in toluene at 110°C. Pre-dry solvents to minimize hydrolysis. By-products (e.g., dehalogenated species) are suppressed by reducing reaction time (<12 h) and excluding oxygen .

- Troubleshooting : If yields are low (<60%), switch to BrettPhos or add 4Å molecular sieves to scavenge water.

Q. How does the compound’s stability vary under different storage conditions?

- Stability Profile : The bromoethyl group is prone to hydrolysis in humid environments. Storage at −20°C under argon in amber vials extends shelf life (>6 months). Degradation products (e.g., 5-vinyl-2,4-dichloropyridine) are detectable via GC-MS after accelerated aging tests (40°C/75% RH for 14 days) .

Methodological Challenges and Solutions

Q. What computational tools predict regioselectivity in further functionalization of the pyridine ring?

- Approach : Use molecular modeling (e.g., Gaussian, Schrödinger Suite) to calculate Fukui indices for electrophilic/nucleophilic attack. For example, C-3 and C-5 positions are predicted to be most reactive for electrophilic substitution due to Cl directing effects .

- Validation : Compare predictions with experimental results from nitration or Friedel-Crafts alkylation.

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be adapted for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.